N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
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Overview
Description
N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indole and quinazoline moiety linked through a hydrazide bridge. The presence of these functional groups imparts the compound with unique chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the indole and quinazoline precursors. These precursors are then subjected to a condensation reaction in the presence of a suitable catalyst to form the hydrazide linkage. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide linkage allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of tumor growth .
Comparison with Similar Compounds
- N’-[(3Z)-4-CHLORO-7-METHYL-2-OXO-1,2-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-HYDROXYPHENYL)PROPANEHYDRAZIDE
- 3-METHYL-N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness: N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and therapeutic applications .
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O3/c1-12(25-11-21-15-9-5-3-7-13(15)19(25)27)18(26)23-22-17-14-8-4-6-10-16(14)24(2)20(17)28/h3-12,28H,1-2H3 |
InChI Key |
CQGIBMPTRYGOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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